molecular formula C12H12N4O B2660309 2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile CAS No. 695158-11-3

2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile

Cat. No.: B2660309
CAS No.: 695158-11-3
M. Wt: 228.255
InChI Key: RYXZALPLWZEMKM-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile is an organic compound with the molecular formula C12H12N4O It is characterized by the presence of a triazole ring attached to a benzonitrile moiety via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)propanol with 2-fluorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy linker can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of the benzonitrile.

    Substitution: Substituted propoxy derivatives.

Scientific Research Applications

2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile.

    2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzamide: Features an amide group in place of the nitrile.

Uniqueness

2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)propoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-8-11-4-1-2-5-12(11)17-7-3-6-16-10-14-9-15-16/h1-2,4-5,9-10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXZALPLWZEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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